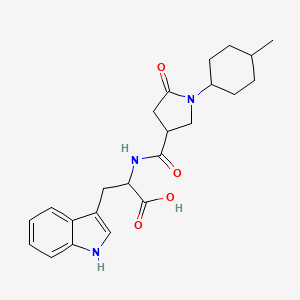
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is a complex organic compound that combines a tryptophan moiety with a substituted pyrrolidine and cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan typically involves multi-step organic synthesis. One common route starts with the protection of the tryptophan amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The introduction of the 4-methylcyclohexyl group can be achieved via alkylation reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the pyrrolidine ring.
Substitution: The aromatic ring of the tryptophan moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to interact with various proteins and enzymes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could act as a modulator of neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan moiety can bind to active sites, while the pyrrolidine and cyclohexyl groups can modulate the compound’s overall binding affinity and specificity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the target.
類似化合物との比較
Similar Compounds
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of tryptophan.
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tyrosine: Contains a tyrosine moiety, offering different biochemical properties.
Uniqueness
The uniqueness of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan lies in its combination of structural elements, which provides a distinct set of chemical and biological properties. The presence of the tryptophan moiety allows for specific interactions with proteins, while the substituted pyrrolidine and cyclohexyl groups offer additional sites for chemical modification and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
特性
分子式 |
C23H29N3O4 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-2-[[1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30) |
InChIキー |
AUPYDDAJSYUMRI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


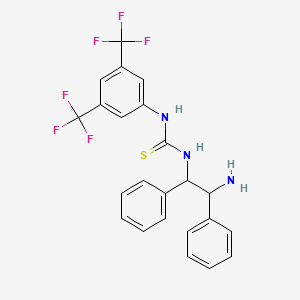
![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
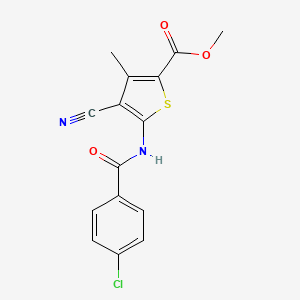
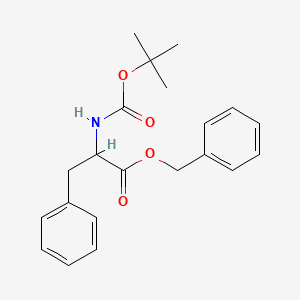
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
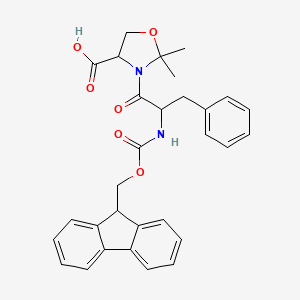
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
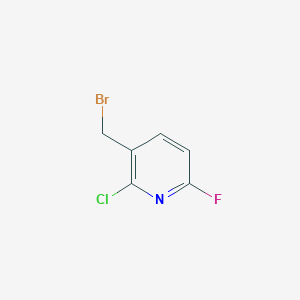
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)

![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
